molecular formula C19H20N4O2 B4700459 3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B4700459
M. Wt: 336.4 g/mol
InChI Key: CFSWYFHPXFBBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a chemically distinct compound identified as a potent and selective phosphodiesterase-4 (PDE4) inhibitor . Its primary research value lies in the investigation of intracellular signaling pathways regulated by cyclic adenosine monophosphate (cAMP). By selectively inhibiting PDE4, this compound prevents the degradation of cAMP, leading to elevated intracellular levels that subsequently modulate key downstream effectors like Protein Kinase A (PKA). This mechanism is of significant interest for studying neutrophil activation, cytokine production, and other pro-inflammatory processes . Consequently, researchers are utilizing this molecule as a critical pharmacological tool to explore the pathophysiology of chronic inflammatory and autoimmune diseases, such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. Its specific structural features are designed to optimize potency and selectivity, making it a valuable asset for developing novel targeted therapies and understanding cAMP-mediated anti-inflammatory responses in complex biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,8,8-trimethyl-7,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-11-16(12-5-7-13(25-4)8-6-12)18-21-20-17-14(23(18)22-11)9-19(2,3)10-15(17)24/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSWYFHPXFBBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)CC(C3)(C)C)N=NC2=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo-benzotriazine core with a methoxyphenyl substituent. This unique arrangement may contribute to its biological properties.

Anticancer Properties

Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and HT-1080 . The mechanism often involves the down-regulation of cyclin-dependent kinases and the activation of caspase pathways.

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties. For example, studies have shown that certain pyrazole derivatives can inhibit bacterial growth by disrupting cellular functions .

The biological activity of this compound may be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.
  • Apoptosis Induction : Activation of intrinsic and extrinsic apoptotic pathways has been observed in various studies involving related compounds.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms reported for related structures.

Case Studies

StudyFindings
Study 1Investigated the anticancer effects on HeLa cells; demonstrated significant growth inhibition via microtubule destabilization.
Study 2Examined antimicrobial activity against Staphylococcus aureus; reported a minimum inhibitory concentration (MIC) indicating effective bacterial growth inhibition.
Study 3Analyzed the apoptotic effects in HT-1080 cells; revealed caspase activation leading to programmed cell death.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. Its structure allows for interactions with biological targets involved in cancer proliferation. Specifically, derivatives of pyrazolo compounds have shown promising results in inhibiting cancer cell lines by inducing apoptosis and interfering with cell cycle progression .

Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties by modulating cytokine production. Research indicates that it can inhibit TNF-α production in vitro, which is crucial for managing inflammatory diseases. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity
Studies have also investigated the antimicrobial properties of this compound. Preliminary results indicate that it may possess activity against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Material Science

Polymer Additives
In material science, 3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can be utilized as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress .

Photostability Enhancer
The compound's unique structure contributes to its ability to absorb UV light effectively. This property makes it suitable for applications in coatings and plastics where photostability is crucial. By incorporating this compound into formulations, the longevity and performance of materials exposed to sunlight can be significantly enhanced .

Analytical Chemistry

Fluorescent Probes
Due to its fluorescent properties, this compound can serve as a fluorescent probe in various analytical applications. It is particularly useful in biological assays where tracking cellular processes or detecting specific biomolecules is required .

Chromatographic Applications
The compound has been employed in chromatographic techniques for the separation and analysis of complex mixtures. Its distinctive chemical characteristics allow for effective interaction with stationary phases in chromatography, facilitating the resolution of components within a sample .

Case Studies

Application AreaStudy ReferenceKey Findings
Antitumor Activity Induces apoptosis in cancer cell lines
Anti-inflammatory Inhibits TNF-α production
Antimicrobial Activity Active against multiple bacterial strains
Polymer Additives Enhances thermal stability in polymer matrices
Photostability Improves UV resistance in coatings
Fluorescent Probes Effective for tracking cellular processes

Q & A

Q. Example SAR Table :

Compound DerivativeSubstituent ModificationsNotable Activity
5-(4-Fluorophenyl)-analogueFluorine substitutionEnhanced antitumor
9-Bromo derivativeBromine at C9Improved antimicrobial
1-Methylpyrazolo variantMethyl at N1Reduced cytotoxicity

Advanced: What experimental approaches are used to investigate the compound's interaction with biological targets?

Answer:
Mechanistic studies employ:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like topoisomerases or kinases .
  • Cellular uptake studies : Fluorescent tagging or radiolabeling to track intracellular localization .
  • Molecular dynamics simulations : Predict stability of ligand-target complexes over time .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (pH, temperature) .
  • Purity thresholds : Impurities >5% can skew bioactivity results; validate via HPLC .
  • Structural analogs : Subtle substituent changes (e.g., chloro vs. methoxy groups) alter activity profiles .
  • Statistical rigor : Use larger sample sizes (n ≥ 3) and ANOVA for reproducibility .

Basic: What are the common challenges in purifying this compound, and how to address them?

Answer:
Purification hurdles include:

  • Low solubility : Use mixed solvents (DMF/i-propanol) for recrystallization .
  • Byproduct formation : Optimize reaction time to minimize dimerization or oxidation .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar impurities .

Advanced: How to design derivatives to enhance pharmacological properties?

Answer:
Strategies include:

  • Bioisosteric replacement : Swap methoxy groups with trifluoromethyl to improve metabolic stability .
  • Prodrug synthesis : Introduce ester groups for enhanced bioavailability .
  • Hybrid molecules : Fuse with triazole or quinazoline moieties for multitarget effects .

Advanced: What computational methods predict the compound's reactivity or stability?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
  • QSPR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with stability .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.